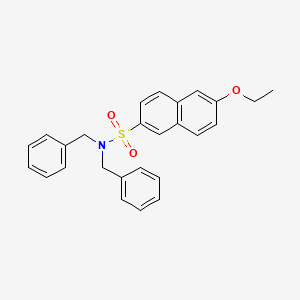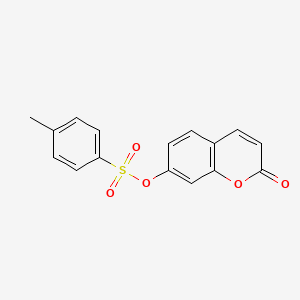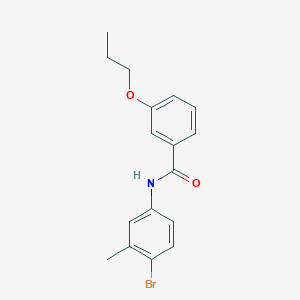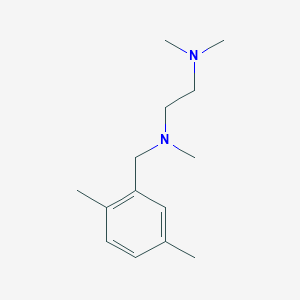![molecular formula C20H18ClNO2 B5131941 N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamide](/img/structure/B5131941.png)
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamide, also known as Triclabendazole, is a chemical compound that is widely used in scientific research applications. It is a benzimidazole anthelmintic drug that is used to treat parasitic infections in animals. Triclabendazole has been found to be effective against a wide range of parasites, including Fasciola hepatica, a liver fluke that infects livestock and humans.
Wirkmechanismus
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole works by inhibiting the synthesis of β-tubulin, a protein that is essential for the formation of microtubules in the parasite's cells. Microtubules are involved in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting the synthesis of β-tubulin, N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole disrupts the microtubule structure, leading to the death of the parasite.
Biochemical and Physiological Effects:
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole has been found to have a low toxicity profile in animals and humans. It is rapidly absorbed and metabolized in the liver, and the metabolites are excreted in the urine and feces. N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole has been found to have no significant effects on the liver and kidney function, blood chemistry, or hematological parameters.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole has several advantages for use in laboratory experiments. It has a broad spectrum of activity against parasitic infections, making it useful for studying different types of parasites. N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole is also relatively safe and well-tolerated in animals, making it suitable for use in toxicity studies. However, N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole has some limitations for lab experiments. It is not effective against all types of parasites, and some strains of parasites may develop resistance to the drug over time.
Zukünftige Richtungen
There are several future directions for the use of N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole in scientific research. One area of interest is the development of new formulations of the drug that can be used in humans. N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole has been found to be effective against several types of parasitic infections in humans, including liver flukes and schistosomiasis. Another area of interest is the study of the mechanism of action of N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole and its effects on the parasite's cells. This could lead to the development of new drugs that target the same pathway. Finally, the use of N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole in combination with other drugs could lead to more effective treatments for parasitic infections.
Synthesemethoden
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole is synthesized by reacting 4-chloro-3-nitrobenzoic acid with 2-hydroxy-1-naphthaldehyde in the presence of sodium hydroxide. The resulting product is then reduced with sodium borohydride to form the final compound, N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamide.
Wissenschaftliche Forschungsanwendungen
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole has been extensively used in scientific research for its antiparasitic properties. It has been found to be effective against a wide range of parasites, including Fasciola hepatica, a liver fluke that infects livestock and humans. N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole has also been used in the treatment of other parasitic infections, such as schistosomiasis and echinococcosis.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-2-18(24)22-20(14-7-10-15(21)11-8-14)19-16-6-4-3-5-13(16)9-12-17(19)23/h3-12,20,23H,2H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRCDQWIDPPQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=C(C=C1)Cl)C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N'-bis[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,5-naphthalenediamine](/img/structure/B5131858.png)

![methyl 5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5131884.png)




![6-(2-chlorophenyl)-N-[(3-isopropyl-5-isoxazolyl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5131924.png)
![N-(1-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5131931.png)

![2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B5131948.png)
![ethyl N-[(2-oxo-2H-chromen-3-yl)carbonyl]tryptophanate](/img/structure/B5131951.png)
![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4-nitrophenol](/img/structure/B5131955.png)

